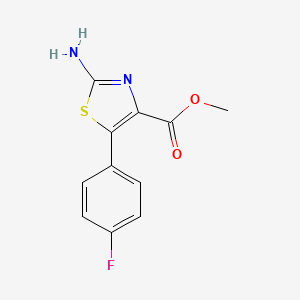

Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

Vue d'ensemble

Description

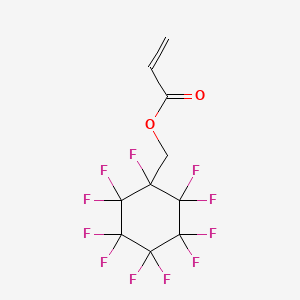

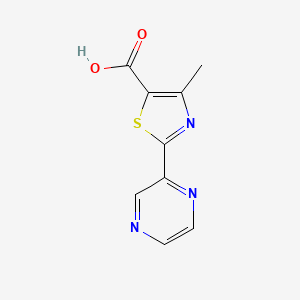

“Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate” is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also contains a fluorophenyl group, which is a phenyl group (a six-membered aromatic ring) with a fluorine atom attached .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Synthesis of Heterocyclic Compounds : Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is used in synthesizing various heterocyclic compounds. For instance, it is involved in the transformation into thiazolecarboxylates and pyrido(1,2-a)pyrimidin-3-yl thiazole-5-carboxylates (Žugelj et al., 2009).

- Radioisotope Labeling : This compound is used in the synthesis of radioisotope-labeled compounds like dufulin, which is significant for studying the metabolism and environmental behavior of these substances (Yang et al., 2018).

- Synthesis of Antibacterial Agents : It is involved in the synthesis of compounds with antibacterial properties, such as N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (Uwabagira et al., 2018).

Applications in Material Science

- Corrosion Inhibition : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a related compound, demonstrates effectiveness as a corrosion inhibitor for metals in acidic environments, implying potential similar uses for the methyl variant (Raviprabha & Bhat, 2019).

Biomedical Research

- Antitumor Properties : Thiazole derivatives, which include compounds structurally related to methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate, have been investigated for their antitumor properties (Bradshaw et al., 2002).

- Fluorophore Development : The compound and its derivatives have been studied for their fluorescence properties, which can be significant in the development of fluorophores for biological and chemical applications (Lambert et al., 2000).

Other Notable Applications

- Synthesis of Amino Acid Derivatives : It is used in the synthesis of amino acid derivatives, such as in the preparation of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, useful in drug discovery (Durcik et al., 2020).

- Antibacterial Studies : New derivatives of 2-amino-5-aryl- 1,3-thiazole-4-carboxylic acid, synthesized from this compound, have been studied for their antibacterial properties (Al Dulaimy et al., 2017).

Orientations Futures

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards. This information could be useful for future innovation .

Propriétés

IUPAC Name |

methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTYJRKPJUWDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382375 | |

| Record name | methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |

CAS RN |

886361-30-4 | |

| Record name | Methyl 2-amino-5-(4-fluorophenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)

![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)

![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)

![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)